2-Ethylhexyl vinyl ether

描述

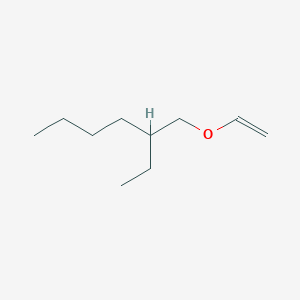

Structure

3D Structure

属性

IUPAC Name |

3-(ethenoxymethyl)heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-4-7-8-10(5-2)9-11-6-3/h6,10H,3-5,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSAWHFZNWVJEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29160-05-2 | |

| Record name | Heptane, 3-[(ethenyloxy)methyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29160-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20870444 | |

| Record name | 1-Ethenoxy-2-ethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-44-6 | |

| Record name | 2-Ethylhexyl vinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl vinyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ETHYLHEXYL VINYL ETHER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Ethenoxy-2-ethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl vinyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXYL VINYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4Y1DC6DFA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Ethylhexyl Vinyl Ether: Chemical Properties, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl vinyl ether (EHVE) is a versatile organic monomer belonging to the vinyl ether family. It is a colorless liquid characterized by a branched alkyl chain and a reactive vinyl group.[1] This unique structure imparts a combination of hydrophobicity, flexibility, and reactivity, making it a valuable building block in polymer synthesis and a useful intermediate in various organic transformations.[1][2] Its applications are found in the production of specialty polymers, adhesives, coatings, and as a reactive diluent.[1][3] This guide provides a comprehensive overview of the chemical and physical properties of EHVE, its synthesis, spectral characterization, and key aspects of its reactivity, with a focus on providing practical insights for laboratory and development professionals.

Chemical Structure and Physicochemical Properties

This compound possesses a chiral center at the 2-position of the hexyl chain, although it is commonly used as a racemic mixture. The molecule's structure consists of a vinyl group (-OCH=CH₂) attached to a 2-ethylhexyl group.

IUPAC Name: 3-(ethenoxymethyl)heptane[4] CAS Number: 103-44-6[1][5][6] Molecular Formula: C₁₀H₂₀O[1][5][7] Molecular Weight: 156.27 g/mol [5][6][8]

The physical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and safety assessments.

| Property | Value | Source(s) |

| Appearance | Colorless clear liquid | [1][7] |

| Boiling Point | 177-178 °C | [1][2][5][6] |

| Melting Point | -85 °C | [1][2][5][6] |

| Density | 0.816 g/mL at 25 °C | [2][5][6] |

| Refractive Index (n20/D) | 1.428 | [1][2][5][6] |

| Flash Point | 52 °C (125.6 °F) - closed cup | [6] |

| Solubility | Insoluble in water. Soluble in many organic solvents. | [2] |

Synthesis of this compound

The synthesis of vinyl ethers can be achieved through several routes, with the two most prominent being the Reppe process, which involves the direct vinylation of alcohols with acetylene, and transition metal-catalyzed transvinylation (or transetherification). For laboratory and fine chemical synthesis, the palladium-catalyzed approach offers milder conditions and avoids the handling of acetylene gas under high pressure.[9]

Palladium-Catalyzed Transvinylation: An Experimental Protocol

This method involves the transfer of a vinyl group from a readily available vinyl ether, such as ethyl vinyl ether or butyl vinyl ether, to 2-ethylhexanol, catalyzed by a palladium(II) complex.[9][10]

Reaction Scheme: CH₃(CH₂)₃CH(C₂H₅)CH₂OH + CH₂=CHOR' ---(Pd catalyst)--> CH₃(CH₂)₃CH(C₂H₅)CH₂OCH=CH₂ + R'OH (where R' = ethyl, butyl)

Step-by-Step Methodology:

-

Catalyst Preparation (in situ): In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve palladium(II) acetate (e.g., 1 mol%) and a suitable ligand such as 1,10-phenanthroline (e.g., 1.5 mol%) in a dry, inert solvent like dichloromethane or toluene. Stir the mixture at room temperature for approximately 30 minutes to allow for the formation of the active catalyst complex.

-

Causality Insight: The ligand stabilizes the palladium center and facilitates the catalytic cycle. The choice of ligand can influence the catalyst's activity and stability.[10]

-

-

Reaction Mixture Assembly: To the catalyst solution, add 2-ethylhexanol (1 equivalent) followed by a large excess of a vinyl ether source, such as ethyl vinyl ether (e.g., 10-12 equivalents). The excess vinyl ether serves both as a reactant and as a solvent, driving the equilibrium towards the product.[9]

-

Causality Insight: Le Chatelier's principle is applied here; a high concentration of the vinylating agent pushes the reversible transvinylation reaction to favor the formation of the desired this compound.[10]

-

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) to increase the reaction rate. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 24 hours.

-

Workup and Purification: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Causality Insight: The aqueous workup removes the catalyst and any water-soluble byproducts.

-

-

Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by fractional distillation under vacuum to obtain pure this compound.

-

Causality Insight: Vacuum distillation is necessary to prevent thermal decomposition of the product at its atmospheric boiling point.

-

This palladium-catalyzed method provides a reliable and scalable route to high-purity this compound under relatively mild conditions.

Structural Elucidation and Spectral Data

The identity and purity of this compound are confirmed through a combination of spectroscopic techniques. The following is an interpretation of its characteristic spectral data.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a clear fingerprint of the molecule's proton environment.

-

Vinyl Protons: The three protons of the vinyl group give rise to a characteristic ABC spin system.

-

A doublet of doublets (dd) is observed for the proton on the oxygen-bearing carbon (-O-CH=) around 6.4 ppm.

-

Two distinct doublet of doublets are seen for the terminal vinyl protons (=CH₂), typically around 4.2 ppm and 4.0 ppm. The difference in their chemical shifts is due to their cis and trans relationship to the alkoxy group.

-

-

Alkyl Protons:

-

The methylene protons adjacent to the ether oxygen (-O-CH₂-) appear as a doublet around 3.5-3.7 ppm.

-

The methine proton of the ethylhexyl group (-CH-) is observed as a multiplet around 1.5-1.6 ppm.

-

The remaining methylene and methyl protons of the ethyl and butyl chains appear as overlapping multiplets and triplets in the upfield region (approximately 0.8-1.4 ppm).

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

-

Vinyl Carbons:

-

The carbon of the vinyl group attached to the oxygen (-O-CH=) is significantly deshielded and appears around 151-152 ppm.

-

The terminal vinyl carbon (=CH₂) is more shielded and resonates around 86-87 ppm.

-

-

Alkyl Carbons:

-

The carbon of the methylene group attached to the ether oxygen (-O-CH₂-) is found around 70-72 ppm.

-

The remaining carbons of the 2-ethylhexyl group appear in the aliphatic region (approximately 10-40 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic vibrational modes for the functional groups present.

-

C=C Stretch: A sharp, medium-intensity peak around 1620-1640 cm⁻¹ is characteristic of the vinyl double bond.

-

C-O-C Stretch: A strong, broad band in the region of 1200-1050 cm⁻¹ corresponds to the C-O-C ether linkage.

-

=C-H Bending: Out-of-plane bending vibrations of the vinyl C-H bonds give rise to absorptions in the 1000-810 cm⁻¹ region.

-

C-H Stretch: Aliphatic C-H stretching vibrations are observed as strong peaks in the 2850-2960 cm⁻¹ range.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound would show a molecular ion peak (M⁺) at m/z = 156. The fragmentation pattern would be dominated by cleavage of the ether bond and fragmentation of the alkyl chain. Common fragments would include the loss of the vinyl group, the ethoxyvinyl group, and various alkyl fragments.

Reactivity and Applications in Synthesis

The reactivity of this compound is primarily dictated by the electron-rich vinyl group, making it a versatile synthon in organic chemistry.

Cationic Polymerization

Vinyl ethers readily undergo cationic polymerization to form poly(vinyl ethers). This process is typically initiated by Lewis acids (e.g., BF₃·OEt₂, TiCl₄) or protonic acids.[11] The polymerization of EHVE yields poly(this compound), a polymer with a low glass transition temperature (Tg ≈ -66 °C), which imparts flexibility and tackiness.[12][13][14] These properties make it suitable for use in pressure-sensitive adhesives, coatings, and as a plasticizer.[15][16]

Mechanism of Cationic Polymerization:

Caption: Cationic polymerization of a vinyl ether.

Use as a Protecting Group for Alcohols

The vinyl ether functionality can be used to protect hydroxyl groups as acetals, which are stable under basic and nucleophilic conditions but are readily cleaved by mild acid. The reaction of an alcohol with this compound in the presence of a catalytic amount of acid (e.g., pyridinium p-toluenesulfonate, PPTS) forms a 1-(2-ethylhexyloxy)ethyl ether.

Protection and Deprotection Workflow:

Caption: Workflow for alcohol protection and deprotection.

Cycloaddition Reactions

As an electron-rich alkene, this compound can participate in cycloaddition reactions. For instance, in a Diels-Alder reaction, it can act as a dienophile, particularly with electron-deficient dienes (an inverse-electron-demand Diels-Alder). It can also undergo [2+2] cycloadditions. These reactions provide pathways to complex cyclic ethers.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate precautions.[17] It is harmful if swallowed and can cause skin and eye irritation.[1] It is also toxic to aquatic life with long-lasting effects. Therefore, it is essential to use personal protective equipment, including safety glasses, gloves, and a lab coat, and to work in a well-ventilated area, preferably a fume hood.[18][19][20][21] Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[18][19] As with other ethers, prolonged exposure to air and light can lead to the formation of explosive peroxides.[18][20]

Conclusion

This compound is a monomer with a valuable set of chemical and physical properties derived from its unique molecular structure. Its synthesis via palladium-catalyzed transvinylation offers a practical route for laboratory and industrial production. A thorough understanding of its spectral characteristics is crucial for its identification and quality control. The reactivity of its vinyl group, particularly in cationic polymerization and as a protecting group, provides chemists and material scientists with a versatile tool for the development of new materials and complex molecules. Proper handling and safety precautions are paramount when working with this flammable and moderately toxic compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS#: 103-44-6 [m.chemicalbook.com]

- 3. radtech.org [radtech.org]

- 4. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. 103-44-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2-エチルヘキシルビニルエーテル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound [xinjingchem.com]

- 8. 2-乙基己基乙烯基醚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]

- 13. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. specialchem.com [specialchem.com]

- 16. US5486586A - Adhesives based on polyvinyl ether copolymers - Google Patents [patents.google.com]

- 17. echemi.com [echemi.com]

- 18. fishersci.fr [fishersci.fr]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

- 20. fishersci.com [fishersci.com]

- 21. camachem.com [camachem.com]

An In-depth Technical Guide to 2-Ethylhexyl Vinyl Ether (CAS No. 103-44-6): Safety, Handling, and Risk Management

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Ethylhexyl vinyl ether, focusing on its chemical identity, associated hazards, and robust protocols for safe handling and emergency management. As a member of the vinyl ether class, this compound presents specific risks, including flammability and the potential for explosive peroxide formation, which necessitate a thorough understanding and strict adherence to safety procedures in a research and development environment.

Chemical Identity and Physicochemical Properties

This compound, also known as isooctyl vinyl ether, is a colorless liquid utilized as a monomer in polymerization and as an intermediate in various chemical syntheses, including for pharmaceuticals and adhesives.[1][2] Its unique chemical structure, featuring a vinyl group susceptible to polymerization and an ether linkage, dictates its reactivity and safety considerations.

Molecular Formula: C₁₀H₂₀O[2][3]

Synonyms: 3-[(Ethenyloxy)methyl]heptane, Vinyl 2-ethylhexyl ether, Isooctyl Vinyl Ether[5]

A summary of its key physicochemical properties is presented in Table 1. These properties are fundamental to understanding its behavior, particularly its volatility and flammability. The relatively high boiling point distinguishes it from more volatile ethers, but its low flash point underscores a significant fire hazard.

| Property | Value | Source(s) |

| Molecular Weight | 156.27 g/mol | [3][5] |

| Appearance | Colorless liquid | |

| Boiling Point | 177-178 °C | [2][5] |

| Melting Point | -85 °C | [2][5] |

| Density | 0.816 g/mL at 25 °C | [2][5] |

| Flash Point | 52 °C (125.6 °F) - closed cup | [5] |

| Refractive Index | n20/D 1.428 | [2][5] |

Comprehensive Hazard Analysis and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. A consolidated summary of its GHS classification is provided in Table 2. Understanding these classifications is the first step in performing a robust risk assessment for any laboratory procedure involving this chemical.

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |

| Source: Aggregated data from PubChem and commercial supplier safety data sheets.[3][6] |

The primary hazards are its flammability and acute oral toxicity. The designation for specific target organ toxicity following repeated exposure warrants careful consideration for researchers with potential for long-term or cumulative exposure.

The Critical Hazard of Peroxide Formation

A defining risk associated with all vinyl ethers is the potential for the formation of unstable and potentially explosive peroxides upon exposure to oxygen and light. This auto-oxidation process is a critical safety concern that dictates storage and handling protocols.

// Node Styling Receive [fillcolor="#FBBC05"]; Test [fillcolor="#FBBC05"]; Decontaminate [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dispose [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Store [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Use [fillcolor="#34A853", fontcolor="#FFFFFF"]; } enddot Caption: Workflow for the lifecycle management of peroxide-forming chemicals.

Inhibitors: Commercial grades of this compound are typically supplied with a polymerization inhibitor, such as potassium hydroxide (KOH) or butylated hydroxytoluene (BHT). It is crucial to be aware that purification procedures, particularly distillation, will remove these inhibitors, rendering the purified ether highly susceptible to peroxide formation. If the inhibitor is removed, the compound should be used immediately or a fresh inhibitor must be added for storage.

Risk Management and Experimental Protocols

A multi-faceted approach to risk management is essential, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering and Administrative Controls

-

Ventilation: All manipulations of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

-

Ignition Sources: Due to its flammability, the chemical must be handled in an environment free of ignition sources, including open flames, hot plates, and non-intrinsically safe electrical equipment.

-

Grounding: Metal containers and transfer lines should be properly grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source.

-

Labeling: All containers must be clearly labeled with the chemical identity, date received, and date opened. This is crucial for tracking the age of the chemical and scheduling peroxide testing.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the specific hazards of the chemical. The following diagram outlines the minimum required PPE for handling this compound.

Experimental Protocol: Peroxide Detection

Regular testing for peroxides is the most critical administrative control. This should be performed upon opening a new container, before each use (especially before distillation or evaporation), and at regular intervals (e.g., every 6 months).

Methodology: Peroxide Test Strips

-

Preparation: Work within a chemical fume hood and wear appropriate PPE.

-

Sampling: Using a clean pipette, transfer approximately 1-2 mL of the this compound into a clean, dry test tube.

-

Testing: Dip the peroxide test strip into the solvent for the duration specified by the manufacturer (typically 1-2 seconds).

-

Drying & Reading: Allow the solvent to evaporate from the strip. For many commercial strips used with organic solvents, it is necessary to then add a drop of deionized water to the test pad.

-

Interpretation: Compare the color of the test pad to the color chart provided with the strips. Record the peroxide concentration (in ppm) and the date on the container label.

-

Action:

-

< 30 ppm: The solvent is generally safe for use.

-

> 30 ppm: The solvent should be decontaminated or disposed of as hazardous waste. Do not proceed with distillation or other concentration steps.

-

Visible Crystals or Stratification: If crystals are observed around the cap or in the liquid, do not handle the container. This indicates a severe peroxide hazard. Contact your institution's Environmental Health and Safety (EHS) office immediately for emergency disposal.

-

Toxicological Profile

The primary routes of exposure are inhalation, skin contact, and ingestion. The GHS classification indicates it is harmful if swallowed and causes skin and eye irritation.[3][6]

This data suggests low acute toxicity via dermal and inhalation routes for the analog, but the "Harmful if swallowed" classification for this compound itself must be respected.

Chronic Toxicity: The classification of "May cause damage to organs through prolonged or repeated exposure" (STOT RE 2) is significant.[3][6] A 28-day oral toxicity study in rats was identified, though detailed public data is limited.[1] The specific target organs are not well-defined in available literature, emphasizing the need to minimize chronic exposure through rigorous adherence to engineering controls and PPE.

Emergency Procedures

Spill Response:

-

Small Spill: Absorb with an inert material (e.g., vermiculite, sand), place in a sealed container, and dispose of as hazardous waste. Ensure the area is well-ventilated.

-

Large Spill: Evacuate the area. Remove all ignition sources. Contain the spill if possible without risk. Contact your institution's EHS emergency response team.

Fire Response:

-

Use dry chemical, carbon dioxide, or alcohol-resistant foam. Do not use water, as it may be ineffective and spread the flammable liquid.

First Aid:

-

Inhalation: Move the individual to fresh air. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a valuable chemical intermediate that can be used safely when its specific hazards are understood and managed. Its flammability and, most critically, its propensity to form explosive peroxides, demand respect and meticulous adherence to safety protocols. By implementing the engineering controls, administrative procedures, and PPE outlined in this guide, researchers can effectively mitigate the risks associated with its use in the laboratory. Always consult the most recent Safety Data Sheet (SDS) from your supplier and your institution's specific safety policies before commencing work.

References

- 1. env.go.jp [env.go.jp]

- 2. This compound CAS#: 103-44-6 [m.chemicalbook.com]

- 3. This compound | C10H20O | CID 61004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-乙基己基乙烯基醚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Ethyl vinyl ether | C4H8O | CID 8023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic Guide to 2-Ethylhexyl Vinyl Ether

This technical guide provides an in-depth analysis of the spectroscopic signature of 2-Ethylhexyl vinyl ether (EHVE), a versatile monomer employed in the synthesis of polymers and as a reactive diluent in various industrial applications.[1] A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals engaged in quality control, reaction monitoring, and structural elucidation. This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of EHVE, grounded in established scientific principles and supported by authoritative references.

Molecular Structure and Spectroscopic Correlation

This compound (CAS No: 103-44-6, Molecular Formula: C₁₀H₂₀O, Molecular Weight: 156.27 g/mol ) possesses a distinct molecular architecture comprising a vinyl group ether-linked to a chiral 2-ethylhexyl moiety.[2][3] This structure gives rise to a unique and interpretable spectroscopic fingerprint, which will be dissected in the subsequent sections.

To facilitate the correlation between the spectroscopic data and the molecular structure, the following numbering scheme for the carbon and proton atoms will be utilized throughout this guide:

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), exhibits characteristic signals for the vinyl and the 2-ethylhexyl groups.[4] The vinyl protons present as a classic AMX spin system, while the aliphatic protons of the ethyl and hexyl chains show overlapping multiplets.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| H-1 (trans to H-2) | ~4.18 | dd | 1H | J_trans = 14.4, J_gem = 1.6 |

| H-1 (cis to H-2) | ~3.98 | dd | 1H | J_cis = 6.8, J_gem = 1.6 |

| H-2 | ~6.45 | dd | 1H | J_trans = 14.4, J_cis = 6.8 |

| H-4 | ~3.55 | d | 2H | J = 5.6 |

| H-5 | ~1.55 | m | 1H | - |

| H-6, H-7, H-8, H-10 | ~1.2-1.4 | m | 8H | - |

| H-9, H-11 | ~0.8-0.9 | m | 6H | - |

Note: The chemical shifts and coupling constants are approximate and may vary slightly depending on the solvent and the magnetic field strength of the NMR spectrometer.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-1 | ~86.2 |

| C-2 | ~151.8 |

| C-4 | ~70.1 |

| C-5 | ~41.2 |

| C-6 | ~30.6 |

| C-7 | ~23.9 |

| C-8 | ~29.2 |

| C-9 | ~14.1 |

| C-10 | ~23.1 |

| C-11 | ~11.1 |

Note: The chemical shifts are approximate and referenced to CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the C-O-C ether linkage and the C=C double bond of the vinyl group.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H stretch | Vinyl (=C-H) |

| ~2960-2850 | C-H stretch | Aliphatic (C-H) |

| ~1640 | C=C stretch | Alkene (C=C) |

| ~1200 | C-O stretch | Ether (C-O-C) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 156, corresponding to the molecular weight of the compound.[4][5]

Expected Fragmentation Pattern:

The fragmentation of this compound under EI conditions is likely to proceed through cleavage of the C-O bond and fragmentation of the alkyl chain. Key expected fragments include:

-

m/z 156: Molecular ion [C₁₀H₂₀O]⁺

-

m/z 113: Loss of the vinyl group (-OCH=CH₂)

-

m/z 83: Cleavage of the ethyl group from the hexyl chain

-

m/z 57: Butyl cation [C₄H₉]⁺

-

m/z 43: Propyl cation [C₃H₇]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like this compound.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: ~4 s.

-

Spectral Width: ~16 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: ~1 s.

-

Spectral Width: ~240 ppm.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

IR Data Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: A background spectrum of the clean KBr/NaCl plates should be acquired and subtracted from the sample spectrum.

MS Data Acquisition

-

Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC) for separation prior to mass analysis.

-

Instrument: A mass spectrometer with an electron ionization (EI) source.

-

Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 30-200.

-

Scan Speed: 1000 amu/s.

-

-

Data Processing: The resulting mass spectrum is plotted as relative intensity versus mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for spectroscopic analysis.

Conclusion

The spectroscopic data presented in this guide provides a robust analytical framework for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques offers a multi-faceted approach to confirming the molecular structure and assessing the purity of this important chemical intermediate. The provided protocols and workflows serve as a practical guide for researchers and scientists in obtaining high-quality spectroscopic data.

References

Synthesis and purification of 2-Ethylhexyl vinyl ether monomer

An In-depth Technical Guide to the Synthesis and Purification of 2-Ethylhexyl Vinyl Ether Monomer

Abstract

This guide provides a comprehensive technical overview of the synthesis and purification of this compound (EHVE), a versatile monomer used in the production of polymers, adhesives, coatings, and as a reactive diluent for UV curing.[1][2] We will explore the predominant synthesis methodologies, focusing on the mechanistic principles and practical considerations that guide process development. Detailed, field-proven protocols for laboratory-scale synthesis via palladium-catalyzed transvinylation and subsequent high-purity purification are presented. This document is intended for researchers, chemists, and process development professionals seeking a robust understanding of EHVE manufacturing, from catalyst selection to final product validation.

Introduction: Properties and Applications of this compound

This compound (EHVE) is a colorless liquid characterized by the chemical formula C10H20O.[3][4] Its structure, featuring a vinyl group attached to a bulky, branched alkyl chain, imparts a unique combination of reactivity and physical properties. The vinyl group is highly susceptible to polymerization, particularly cationic polymerization, while the 2-ethylhexyl group provides flexibility, hydrophobicity, and solubility in organic media.[1][5]

These characteristics make EHVE a valuable component in a wide range of applications, including:

-

Polymer Synthesis: As a monomer, it is used to produce polyvinyl ethers, which serve as soft resins in printing inks and adhesives.[6]

-

Reactive Diluents: In UV-curable coatings and inks, EHVE helps to reduce viscosity for better application properties while reacting into the polymer network upon curing, minimizing volatile organic compound (VOC) emissions.[1][2]

-

Chemical Intermediate: It serves as a building block in the synthesis of specialty chemicals, such as glutaraldehyde and pharmaceutical intermediates.[6]

A summary of its key physical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 103-44-6 | [7] |

| Molecular Formula | C10H20O | [3][4] |

| Molecular Weight | 156.27 g/mol | |

| Appearance | Colorless Liquid | [4] |

| Boiling Point | 177-178 °C | [3] |

| Melting Point | -85 °C | [3] |

| Density | 0.816 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.428 | [3] |

| Flash Point | 52 °C (125.6 °F) |

Synthesis of this compound

The synthesis of vinyl ethers can be accomplished through several routes. While the traditional industrial-scale method involves the direct vinylation of alcohols with acetylene (Reppe process), modern approaches often favor safer, more versatile methods like catalytic transfer vinylation.

Reppe Vinylation: The Industrial Cornerstone

The Reppe process, developed in the 1930s, involves the reaction of an alcohol with acetylene under high pressure (20–50 atm) and elevated temperatures (180–200 °C) in the presence of a strong base, typically an alkali metal hydroxide or alcoholate like potassium hydroxide (KOH).[8][9][10]

Reaction: CH≡CH + CH3(CH2)3CH(C2H5)CH2OH --(KOH, High T/P)--> CH3(CH2)3CH(C2H5)CH2OCH=CH2

While effective for large-scale production, this method presents significant challenges, particularly concerning the handling of highly flammable and explosive acetylene gas under severe conditions.[9] This makes the process less suitable for standard laboratory environments.

Transfer Vinylation: A Safer, More Versatile Alternative

Transfer vinylation (or transetherification) has emerged as a preferred laboratory and specialty chemical synthesis method. This approach uses a stable, liquid vinyl group donor, such as another vinyl ether or vinyl acetate, to transfer the vinyl group to the target alcohol.[11] The reaction is catalyzed by transition metal complexes, most notably those based on palladium, iridium, or ruthenium.[8][12][13]

Key Advantages:

-

Enhanced Safety: Avoids the use of high-pressure acetylene.

-

Milder Conditions: Reactions often proceed at or near atmospheric pressure and lower temperatures.

-

Functional Group Tolerance: Catalytic systems can be tuned to tolerate a wider variety of functional groups on the alcohol substrate.[11]

This guide will focus on a palladium-catalyzed transvinylation protocol due to its high efficiency and the relative accessibility of the catalytic components.[12][14] The mechanism involves the coordination of the alcohol and the vinyl ether donor to the palladium center, facilitating an exchange reaction that releases the desired this compound.

Experimental Protocol: Synthesis and Purification

This section provides a detailed, step-by-step methodology for the synthesis of EHVE via palladium-catalyzed transvinylation, followed by a comprehensive purification workflow.

Visualization of the Overall Process

The entire process, from reactants to the final purified product, is outlined in the workflow diagram below.

Caption: Overall workflow for EHVE synthesis and purification.

Detailed Synthesis Protocol: Palladium-Catalyzed Transvinylation

This protocol is adapted from established methodologies for palladium-catalyzed transetherification.[12][15] Ethyl vinyl ether is used here as the vinyl donor due to its volatility, which simplifies its removal from the final product.

Materials & Equipment:

-

2-Ethylhexanol (>99%)

-

Ethyl vinyl ether (EVE), stabilized

-

Palladium(II) acetate [Pd(OAc)2]

-

1,10-Phenanthroline

-

Anhydrous Dichloromethane or Toluene

-

Three-neck round-bottom flask with magnetic stirrer, condenser, and nitrogen inlet

-

Standard glassware for workup

Procedure:

-

Catalyst Preparation (In-Situ):

-

In a clean, dry flask under a nitrogen atmosphere, dissolve palladium(II) acetate (e.g., 0.2 mmol) and 1,10-phenanthroline (e.g., 0.3 mmol) in 5 mL of anhydrous dichloromethane.

-

Stir the mixture at room temperature for 30 minutes. The solution should turn a dark color, indicating the formation of the active catalyst complex. The rationale for using a ligand like 1,10-phenanthroline is to stabilize the palladium catalyst and enhance its reactivity and selectivity.[12]

-

-

Reaction Setup:

-

In a separate three-neck flask equipped with a magnetic stirrer and under a nitrogen atmosphere, prepare a solution of 2-ethylhexanol (e.g., 10 mmol, 1.30 g) and a significant excess of ethyl vinyl ether (e.g., 120 mmol, 8.65 g) in 10 mL of anhydrous dichloromethane. Using a large excess of the vinyl donor (EVE) drives the reaction equilibrium towards the product, maximizing the conversion of the more valuable 2-ethylhexanol.[12]

-

-

Initiation of Reaction:

-

Add the prepared catalyst solution from Step 1 to the alcohol/EVE solution from Step 2.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by taking small aliquots and analyzing them via Gas Chromatography (GC) to observe the disappearance of the 2-ethylhexanol peak.

-

-

Reaction Workup and Quenching:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic mixture with 50 mL of distilled water to remove any water-soluble components.

-

Extract the aqueous layer with dichloromethane (2 x 25 mL) to recover any dissolved product.[15]

-

Combine all organic phases.

-

-

Crude Product Isolation:

-

Dry the combined organic phase over anhydrous sodium sulfate (Na2SO4) to remove residual water.

-

Filter off the drying agent.

-

Evaporate the solvent and excess ethyl vinyl ether under reduced pressure using a rotary evaporator. The resulting liquid is the crude this compound.

-

Purification Protocol: Vacuum Fractional Distillation

Due to its relatively high boiling point (177-178 °C), purification of EHVE is best achieved by vacuum distillation. This technique lowers the boiling point, preventing potential thermal degradation or polymerization of the monomer at atmospheric pressure.

Critical Safety Precaution: Peroxide Testing Vinyl ethers are known to form explosive peroxides upon exposure to air and light, especially when inhibitors are consumed.[16] NEVER distill a vinyl ether without first testing for the presence of peroxides.

Peroxide Test Procedure:

-

Add 1-2 mL of the crude EHVE to a test tube.

-

Add an equal volume of a freshly prepared 10% aqueous potassium iodide (KI) solution.

-

Shake the mixture vigorously for one minute.

-

A yellow to brown color in the organic or aqueous layer indicates the presence of peroxides.

-

If the test is positive, the peroxides must be removed by washing the crude product with a 5% aqueous solution of sodium bisulfite or ferrous sulfate before proceeding.

Distillation Procedure:

-

Set up a fractional distillation apparatus for vacuum operation. Ensure all glass joints are properly sealed.

-

Charge the distillation flask with the peroxide-free crude EHVE. Add a few boiling chips or a magnetic stir bar for smooth boiling.

-

Slowly apply vacuum to the system, aiming for a pressure at which the product will boil at a manageable temperature (e.g., below 100 °C).

-

Begin heating the distillation flask gently.

-

Collect and discard any initial low-boiling fractions, which may contain residual solvent or EVE.

-

Collect the main fraction at a stable head temperature and pressure.

-

Once the main fraction is collected, stop the heating, allow the system to cool, and then slowly vent the apparatus to atmospheric pressure.

Table 2: Typical Vacuum Distillation Parameters for EHVE

| Pressure (Torr) | Approximate Boiling Point (°C) | Comments |

| 760 | 177-178 | Not recommended due to risk of thermal degradation. |

| 20 | ~75-80 | Good starting point for laboratory scale. |

| 10 | ~65-70 | Provides a good balance of speed and efficiency. |

| 1 | ~40-45 | Useful for highly sensitive material. |

Quality Control and Analysis

The purity of the final this compound monomer should be confirmed using standard analytical techniques.

-

Gas Chromatography (GC): The primary method for assessing purity. A pure sample should show a single major peak (>98%).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the molecule. The characteristic vinyl protons (CH2=CHO-) typically appear as a set of three distinct signals in the ¹H NMR spectrum.[12][14]

-

Refractive Index: A quick and simple physical measurement that can indicate purity when compared to the literature value (1.428).[3]

Safety and Handling

This compound is a flammable liquid and requires careful handling.[3]

-

Flammability: Keep away from heat, sparks, and open flames. Use spark-proof tools and ground all equipment during transfers to prevent static discharge.[16][17][18]

-

Peroxide Formation: As detailed above, store the monomer in a cool, dark, tightly sealed container, preferably under a nitrogen atmosphere and with an added polymerization inhibitor.[16] Regularly check for peroxides, especially before heating or distillation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, nitrile or neoprene gloves, and a lab coat.[17][19] All handling should be performed in a well-ventilated area or a chemical fume hood.

-

Spills: In case of a spill, remove all ignition sources. Absorb the spill with an inert material like vermiculite or sand and place it in a suitable container for disposal.[16][17]

Conclusion

The synthesis of this compound can be safely and efficiently achieved in a laboratory setting using palladium-catalyzed transvinylation, which circumvents the hazards associated with the high-pressure Reppe process. Meticulous purification via vacuum fractional distillation, preceded by a critical peroxide test, is essential to obtain a high-purity monomer suitable for demanding applications in polymer science and material development. Adherence to strict safety protocols is paramount throughout all stages of handling, synthesis, and purification.

References

- 1. specialchem.com [specialchem.com]

- 2. specialchem.com [specialchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound [xinjingchem.com]

- 5. Ethyl vinyl ether - Wikipedia [en.wikipedia.org]

- 6. Ethyl vinyl ether Uses | CAS no. 109-92-2 | Connect Chemicals [connectchemicals.com]

- 7. This compound CAS#: 103-44-6 [m.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US5773669A - Process for production of vinyl ether - Google Patents [patents.google.com]

- 10. Vinylation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]

- 13. Ru(II)‐Catalyzed Transfer Vinylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. gelest.com [gelest.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. njchm.com [njchm.com]

Introduction: Understanding Poly(2-Ethylhexyl vinyl ether)

An In-Depth Technical Guide to the Physical Properties of Poly(2-Ethylhexyl vinyl ether)

Poly(this compound), often abbreviated as PEHVE, is a polymer characterized by its flexible alkyl side chain, which imparts a unique set of physical properties. As a member of the poly(vinyl ether) family, it is synthesized through the cationic polymerization of its corresponding monomer, this compound.[1][2] The structure, featuring a long, branched aliphatic group, results in a polymer with a very low glass transition temperature, excellent solubility in nonpolar solvents, and significant hydrophobicity. These characteristics make PEHVE a material of interest in diverse fields, including as a component in pressure-sensitive adhesives, coatings, and increasingly, in advanced drug delivery systems where its properties can be leveraged for controlled release applications.[3][4][5]

This guide provides a comprehensive exploration of the core physical properties of PEHVE, offering not just the data but the underlying scientific principles and the experimental methodologies required for their validation. The content is tailored for researchers, scientists, and drug development professionals who require a deep and practical understanding of this versatile polymer.

Molecular Structure and its Influence

The defining feature of PEHVE is the 2-ethylhexyl group attached to the ether oxygen on its repeating vinyl monomer unit. This bulky, flexible, and nonpolar side chain is the primary determinant of the polymer's macroscopic properties.

-

Steric Hindrance and Flexibility: The branched side chain introduces significant steric hindrance, preventing the polymer backbones from packing into an ordered, crystalline structure. This results in a predominantly amorphous morphology.[6]

-

Low Glass Transition Temperature (Tg): The flexibility of the long alkyl chain acts as an internal plasticizer, increasing the free volume between polymer chains. This allows for segmental motion at much lower temperatures compared to polymers with smaller, more rigid side chains, resulting in a very low glass transition temperature.[6][7]

Below is a diagram illustrating the relationship between the molecular structure of PEHVE and its resulting amorphous nature and low Tg.

Caption: Relationship between PEHVE's structure and key properties.

Core Physical Properties: A Quantitative Overview

The physical properties of PEHVE are summarized below. It is crucial to note that properties such as molecular weight are not fixed values but depend on the specific synthesis and polymerization conditions.[7]

| Property | Typical Value | Significance |

| Glass Transition Temperature (Tg) | -66 °C[8][9] | Indicates the transition from a rigid, glassy state to a soft, rubbery state. A low Tg signifies high flexibility at room temperature. |

| Density (monomer) | 0.816 g/mL at 25 °C[10] | Useful for formulation calculations and material processing. |

| Refractive Index (n20/D) (monomer) | 1.428[11] | Important for optical applications and characterization techniques like Static Light Scattering. |

| Solubility | Soluble in nonpolar organic solvents (e.g., toluene, hexane); Insoluble in water.[1][3] | Dictates solvent selection for processing, formulation, and purification. Critical for drug delivery applications. |

| Thermal Stability | Degradation onset is temperature and environment dependent.[12][13] | Defines the upper temperature limit for processing and storage without chemical decomposition. |

Experimental Workflows for Property Determination

Accurate characterization of PEHVE's physical properties is essential for both quality control and predictive performance in applications. This section details the standard experimental protocols.

Caption: Standard experimental workflow for PEHVE characterization.

Determination of Molecular Weight and Polydispersity

The molecular weight of a polymer directly influences its mechanical and rheological properties, such as viscosity and toughness.[6] Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for this analysis.[14][15]

Protocol: GPC/SEC Analysis of PEHVE

-

Solvent Preparation: Select an appropriate solvent in which PEHVE is fully soluble, such as Tetrahydrofuran (THF). Ensure the solvent is HPLC-grade and filtered through a 0.2 µm filter.

-

Sample Preparation:

-

Accurately weigh 2-3 mg of the PEHVE sample into a glass vial.

-

Add 1 mL of THF to achieve a concentration of 2-3 mg/mL.

-

Gently agitate the vial until the polymer is completely dissolved. This may take several hours.[16]

-

Filter the resulting solution through a 0.2 µm syringe filter (PTFE is suitable for THF) into an autosampler vial.

-

-

Instrument Calibration:

-

Run a series of narrow-polydispersity polystyrene standards with known molecular weights through the GPC system.

-

Generate a calibration curve by plotting the logarithm of the molecular weight against the elution volume/time.

-

Expert Insight: Calibration is the most critical step for accuracy. The choice of polystyrene standards is a common practice, providing "relative" molecular weight. For "absolute" molecular weight, a light scattering detector is required.

-

-

Sample Analysis:

-

Inject the filtered PEHVE solution into the GPC system.

-

The system separates polymer chains based on their hydrodynamic volume; larger chains elute first.

-

Record the chromatogram (detector response vs. elution time).

-

-

Data Processing:

-

Using the software and the polystyrene calibration curve, calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn).[7]

-

Measurement of Glass Transition Temperature (Tg)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It is highly sensitive to the change in heat capacity that occurs at the glass transition.[17]

Protocol: DSC Analysis of PEHVE

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the PEHVE sample into a standard aluminum DSC pan.

-

Crimp the pan with a lid to ensure good thermal contact.

-

-

Instrument Setup:

-

Place the sample pan and an empty, crimped reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Heat the sample from ambient temperature to a temperature well above its expected Tg but below its degradation temperature (e.g., from 25°C to 100°C) at a standard rate (e.g., 10°C/min).

-

Expert Insight: This first scan is crucial for erasing the polymer's prior thermal history, ensuring the measured Tg is a consistent material property.[8]

-

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the Tg (e.g., -100°C).

-

Second Heating Scan: Heat the sample again at the same rate (10°C/min) through the transition region (e.g., to 100°C).

-

-

Data Analysis:

-

Analyze the thermogram from the second heating scan.

-

The Tg is identified as a step-like change in the heat flow curve. It is typically reported as the midpoint of this transition.

-

Evaluation of Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the degradation temperatures and overall thermal stability of the polymer.[12][13]

Protocol: TGA of PEHVE

-

Sample Preparation:

-

Place 5-10 mg of the PEHVE sample into a ceramic or platinum TGA pan.

-

-

Instrument Setup:

-

Place the pan onto the TGA's microbalance.

-

Select the desired atmosphere (e.g., inert nitrogen or oxidative air) and set a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10 or 20°C/min).

-

-

Data Analysis:

-

Plot the sample mass (%) as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

-

The derivative of the mass loss curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.[13]

-

Expert Insight: Running the experiment in both an inert (nitrogen) and an oxidative (air) atmosphere can provide valuable information. Degradation often occurs at lower temperatures in the presence of oxygen.[12] Comparing the degradation profiles of different poly(vinyl ethers) can reveal how the side group affects thermal stability.[12]

-

Relevance in Drug Development

The unique physical properties of PEHVE make it a candidate for specialized roles in drug delivery.[5]

-

Hydrophobic Drug Formulations: Its nonpolar nature makes it compatible with hydrophobic active pharmaceutical ingredients (APIs), potentially improving their solubility and stability within a polymer matrix.[18]

-

Transdermal Patches: The low Tg and amorphous nature of PEHVE contribute to its properties as a pressure-sensitive adhesive, a key component in transdermal drug delivery systems.

-

Controlled Release Matrices: As a component in a polymer blend or copolymer, PEHVE can be used to modulate the release kinetics of a drug from an implanted or injectable depot. The drug release can be influenced by the polymer's degradation or by diffusion through the polymer matrix.[19][20]

The rational design of polymer-based drug delivery systems requires a thorough understanding of these fundamental physical properties to ensure predictable and reliable therapeutic outcomes.[5]

References

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. Ethyl vinyl ether - Wikipedia [en.wikipedia.org]

- 3. Poly(ethyl vinyl ether) | 25104-37-4 [chemicalbook.com]

- 4. Selective poly(vinyl ether) upcycling via photooxidative degradation with visible light - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05613A [pubs.rsc.org]

- 5. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. quora.com [quora.com]

- 8. 均聚物的热转变:玻璃转变温度和熔点 [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. This compound CAS#: 103-44-6 [m.chemicalbook.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. Comparative study of thermal stability and thermal degradation kinetics of poly(vinyl ethers) with different side groups - ProQuest [proquest.com]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. Polymer characterization : physical techniques | Semantic Scholar [semanticscholar.org]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. ias.ac.in [ias.ac.in]

- 18. researchgate.net [researchgate.net]

- 19. kinampark.com [kinampark.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

The Solubility of 2-Ethylhexyl Vinyl Ether in Organic Solvents: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-ethylhexyl vinyl ether (EHVE) in a range of common organic solvents. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles of solubility with practical, field-proven methodologies for its determination. In the absence of extensive published quantitative data, this guide offers a framework for predicting solubility based on molecular characteristics and provides a detailed protocol for empirical verification.

Introduction to this compound (EHVE)

This compound (CAS No: 103-44-6) is a versatile monomer and chemical intermediate with the molecular formula C10H20O.[1][2][3] It is a colorless liquid with a characteristic ether-like odor.[4] As a member of the vinyl ether family, the presence of the vinyl group (CH2=CH-) confers high reactivity, making it a valuable building block in polymerization and various organic syntheses.[5][6] It is utilized in the production of adhesives, coatings, and as a reactive diluent.[6][7] Notably, it is reported to be insoluble in water, a key characteristic that informs its solubility in organic media.[1][3]

Physicochemical Properties of EHVE

A foundational understanding of EHVE's physical and chemical properties is essential for predicting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C10H20O | [1][2][3] |

| Molecular Weight | 156.27 g/mol | [1][8] |

| Boiling Point | 177-178 °C | [1][3][8] |

| Melting Point | -85 °C | [1][3][8] |

| Density | 0.816 g/mL at 25 °C | [1][3][8] |

| Refractive Index | n20/D 1.428 | [1][3][8] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a substance in a given solvent.[9] This adage is rooted in the concept of polarity and intermolecular forces. Solvents and solutes with similar polarities tend to be miscible because the energy required to break the intermolecular interactions within the pure solvent and pure solute is balanced by the energy released when new interactions form between the solvent and solute molecules.

Molecular Structure and Polarity of this compound

The molecular structure of EHVE is the primary determinant of its solubility. It consists of two main parts:

-

A long, branched, nonpolar alkyl chain: The 2-ethylhexyl group is a bulky, eight-carbon hydrocarbon chain. This part of the molecule is decidedly nonpolar and will readily interact with other nonpolar molecules through van der Waals forces.

-

A polar ether linkage and a vinyl group: The ether oxygen atom introduces a degree of polarity due to its lone pairs of electrons, and the vinyl group has a region of higher electron density. However, the significant steric hindrance and the large nonpolar alkyl chain overwhelmingly dominate the molecule's overall character, rendering it largely nonpolar.

Due to this structure, EHVE is expected to be readily miscible with nonpolar and weakly polar organic solvents. Its solubility in highly polar solvents is anticipated to be limited.

Predicted Solubility of EHVE in Common Organic Solvents

Based on the principles of "like dissolves like" and the molecular structure of EHVE, we can predict its solubility in a range of common organic solvents. These predictions are qualitative and should be empirically verified for specific applications.

| Solvent | Solvent Type | Predicted Solubility of EHVE | Rationale |

| Hexane | Nonpolar (Alkane) | Miscible | The nonpolar alkyl chain of EHVE has strong affinity for the nonpolar hexane molecules. |

| Toluene | Nonpolar (Aromatic) | Miscible | Similar nonpolar characteristics promote miscibility. |

| Diethyl Ether | Weakly Polar (Ether) | Miscible | Both are ethers, though EHVE is significantly less polar due to the long alkyl chain. |

| Acetone | Polar aprotic (Ketone) | Likely Miscible | The nonpolar part of EHVE should allow for miscibility, though strong dipole-dipole interactions in acetone might play a role. |

| Ethanol | Polar protic (Alcohol) | Likely Soluble/Miscible | The nonpolar alkyl chain of EHVE may be accommodated by the ethyl group of ethanol. Hydrogen bonding in ethanol may limit complete miscibility at all proportions. |

| Methanol | Polar protic (Alcohol) | Partially Soluble to Insoluble | The high polarity and strong hydrogen bonding network of methanol may not favorably interact with the large nonpolar structure of EHVE. |

| Water | Highly Polar protic | Insoluble | Confirmed by multiple sources. The large nonpolar alkyl chain cannot overcome the strong hydrogen bonding network of water.[1][3] |

Experimental Determination of Miscibility

To obtain definitive data on the solubility of EHVE in various organic solvents, a straightforward experimental protocol can be followed. The most common method for determining the miscibility of two liquids is through visual inspection.[9]

Materials and Equipment

-

This compound (purity ≥ 98%)

-

Selected organic solvents (reagent grade or higher)

-

Glass vials or test tubes with caps

-

Graduated pipettes or syringes

-

Vortex mixer (optional)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.

Experimental Workflow

The following diagram illustrates the workflow for determining the miscibility of EHVE with an organic solvent.

References

- 1. This compound CAS#: 103-44-6 [m.chemicalbook.com]

- 2. This compound [xinjingchem.com]

- 3. sfdchem.com [sfdchem.com]

- 4. Ethyl vinyl ether | C4H8O | CID 8023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isoprpyl vinyl ether | CAS 926-65-8 | Connect Chemicals [connectchemicals.com]

- 6. specialchem.com [specialchem.com]

- 7. Page loading... [guidechem.com]

- 8. 2-乙基己基乙烯基醚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Solvent Miscibility Table [sigmaaldrich.com]

A Technical Guide to the Thermal Stability and Degradation of Poly(2-Ethylhexyl Vinyl Ether)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(2-ethylhexyl vinyl ether) (P(2-EHVE)) is a polymer of significant interest due to its flexible side chains, which impart unique physical properties relevant to applications ranging from pressure-sensitive adhesives to advanced drug delivery systems. A thorough understanding of its thermal stability and degradation behavior is paramount for defining its processing window, predicting its service life, and ensuring its safety in various applications. This technical guide provides a comprehensive overview of the thermal characteristics of P(2-EHVE), drawing upon established principles of polymer degradation and analogous polymer systems to elucidate its behavior under thermal stress. This guide covers the primary degradation pathways, the influence of polymer structure, and the analytical techniques used for characterization.

Introduction: The Significance of Thermal Properties

The thermal stability of a polymer dictates the upper-temperature limit at which it can be processed and utilized without undergoing irreversible chemical changes. For P(2-EHVE), these properties are critical. In drug delivery, for instance, terminal sterilization methods often involve heat, and the polymer's stability is non-negotiable. Similarly, in manufacturing processes such as melt extrusion or molding, exceeding the degradation temperature can lead to a loss of mechanical integrity, discoloration, and the generation of potentially toxic byproducts. This guide serves as a foundational resource for professionals navigating these challenges.

Theoretical Framework: Degradation of Poly(vinyl ethers)

Poly(vinyl ethers) (PVEs) constitute a class of polymers with the general structure -(CH₂-CH(OR))ₙ-. Their thermal degradation is a complex process influenced by the nature of the side group (R). While a dedicated body of literature on P(2-EHVE) is emerging, the degradation mechanisms can be inferred from related PVEs and polymers with similar side chains.

The thermal degradation of PVEs is generally understood to proceed via random chain scission, initiated by the homolytic cleavage of the polymer backbone or the ether linkage in the side chain. The stability of the resulting radicals and the subsequent reaction pathways are highly dependent on the chemical environment (inert or oxidative) and the polymer's molecular characteristics.

Analytical Techniques for Assessing Thermal Stability

A multi-faceted approach is necessary to fully characterize the thermal stability and degradation of P(2-EHVE). The following techniques provide complementary information on different aspects of the degradation process.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.[1] The resulting data provides key parameters such as the onset of decomposition and the temperature of maximum decomposition rate. For PVEs, TGA reveals that the nature of the side group significantly impacts thermal stability.[2][3]

Expected TGA Profile for P(2-EHVE):

Based on studies of other PVEs, P(2-EHVE) is expected to exhibit a single major degradation step in an inert atmosphere. The onset of degradation for similar poly(alkyl vinyl ether)s is typically in the range of 380°C to 418°C.[4] The bulky 2-ethylhexyl group may influence this, and a comparative analysis with poly(2-ethylhexyl acrylate) suggests a complex, potentially multi-step degradation process.[5][6]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). While not a direct measure of degradation, DSC can reveal changes in the polymer's morphology leading up to decomposition. The Tg of P(2-EHVE) is a critical parameter as it defines the transition from a rigid, glassy state to a more flexible, rubbery state.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal degradation.[7] The polymer is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry. This provides invaluable insight into the degradation mechanism.

Anticipated Pyrolysis Products of P(2-EHVE):

By analogy with other poly(alkyl vinyl ether)s and poly(2-ethylhexyl acrylate), the pyrolysis of P(2-EHVE) is expected to yield a complex mixture of products, including:

-

2-ethylhexanol and 2-ethyl-1-hexene: Formed from the cleavage and rearrangement of the side chain.

-

Aldehydes and carboxylic acids: Resulting from oxidative degradation pathways if oxygen is present.[1]

-

Oligomeric fragments: Arising from random scission of the polymer backbone.

-

Aromatic compounds: Formed at higher temperatures through cyclization and aromatization reactions.

Proposed Degradation Mechanisms of P(2-EHVE)

While specific mechanistic studies on the thermal degradation of P(2-EHVE) are limited, plausible pathways can be proposed based on existing knowledge of similar polymers.

Inert Atmosphere Degradation

In an inert atmosphere (e.g., nitrogen or argon), the degradation is likely initiated by random chain scission of the C-C backbone or the C-O bond in the ether side chain.

Workflow for Inert Atmosphere Degradation:

References

- 1. Selective poly(vinyl ether) upcycling via photooxidative degradation with visible light - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05613A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

Reactivity of the vinyl group in 2-Ethylhexyl vinyl ether

An In-Depth Technical Guide to the Reactivity of the Vinyl Group in 2-Ethylhexyl Vinyl Ether

Abstract

This compound (EHVE) is a versatile monomer whose utility in polymer science and organic synthesis is fundamentally dictated by the reactivity of its vinyl group. The electron-donating character of the adjacent ether oxygen atom activates the carbon-carbon double bond towards electrophilic attack, making it particularly susceptible to cationic polymerization, acid-catalyzed hydrolysis, and various addition reactions. This guide provides a comprehensive exploration of these core reactivities. We will delve into the mechanistic underpinnings of cationic polymerization, including modern controlled and stereoselective methods; the kinetics and mechanism of acid-catalyzed hydrolysis, a reaction pivotal to its application in protecting group chemistry; and key addition reactions, such as those with carboxylic acids. Each section is supported by established experimental protocols, kinetic data, and mechanistic diagrams to provide researchers, scientists, and drug development professionals with a rigorous and practical understanding of EHVE's chemical behavior.

Introduction: The Chemical Landscape of this compound

This compound (EHVE), a colorless liquid with the chemical formula C₁₀H₂₀O, is a valuable building block in chemical synthesis.[1] Its structure, featuring a vinyl group (CH₂=CHO-) attached to a bulky, branched 2-ethylhexyl group, imparts a unique combination of reactivity and physical properties. The vinyl group serves as the primary site of chemical transformation, while the 2-ethylhexyl chain confers solubility in organic solvents and influences the properties of resulting polymers, such as flexibility and hydrophobicity.

The key to understanding EHVE's reactivity lies in the electronic nature of the vinyl ether functionality. The oxygen atom's lone pairs of electrons are in conjugation with the π-system of the double bond. This resonance effect increases the electron density of the β-carbon of the vinyl group, making it highly nucleophilic and thus exceptionally reactive towards electrophiles. This inherent electronic bias is the common thread that runs through its most important reactions: cationic polymerization, hydrolysis, and electrophilic additions. This guide will dissect these transformations from a mechanistic and practical standpoint.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 103-44-6 | [2][3] |

| Molecular Formula | C₁₀H₂₀O | [1][2] |

| Molecular Weight | 156.27 g/mol | [2][3] |

| Boiling Point | 177-178 °C | [2][3][4] |

| Melting Point | -85 °C | [2][3][4] |

| Density | 0.816 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.428 | [2][3][4] |

| Flash Point | 52 °C (125.6 °F) | [3] |

Cationic Polymerization: Building Macromolecules